![molecular formula C12H17N5 B2412337 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine CAS No. 1090440-60-0](/img/structure/B2412337.png)

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

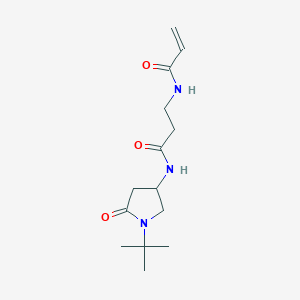

“2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is complex, with multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” are complex and involve multiple steps .Aplicaciones Científicas De Investigación

- Specific Scientific Field: Biomedical Research, specifically in Cancer Treatment .

- Summary of the Application: This compound has been investigated as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . The inhibition of CDK2 is appealing because it targets tumor cells in a selective manner .

- Methods of Application or Experimental Procedures: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Propiedades

IUPAC Name |

1-methyl-4-(2-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-9-5-3-4-6-17(9)12-10-7-15-16(2)11(10)13-8-14-12/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFLURWELHMBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=NC3=C2C=NN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)